molecular formula C13H16FNO2 B2666936 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one CAS No. 1090611-24-7

3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one

Cat. No. B2666936
CAS RN: 1090611-24-7
M. Wt: 237.274
InChI Key: NSIWOVSLCGFNPV-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one, also known as FPM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPM is a ketone derivative that belongs to the class of arylketones and is commonly used as a reagent in organic synthesis. In

Scientific Research Applications

3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various neurological disorders. 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The exact mechanism of action of 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one has also been shown to modulate the activity of ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the inflammatory response. 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one has also been shown to reduce the activity of ion channels such as TRPV1 and Nav1.7, which are involved in pain perception and transmission. In addition, 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one has been shown to have anticonvulsant effects, possibly through its modulation of ion channels in the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one is its versatility as a reagent in organic synthesis. It can be easily synthesized and purified, and has been shown to be effective in a variety of reactions. Additionally, 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various physiological processes.
One limitation of 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one may have off-target effects on other enzymes and ion channels, which may complicate its use in certain experiments.

Future Directions

There are several future directions for research on 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one. One area of interest is the development of 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one derivatives with improved selectivity and potency for specific targets. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one and its potential applications in the treatment of various neurological disorders and cancers. Finally, the potential toxicity of 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one and its derivatives should be further investigated to ensure their safety for use in scientific research.

Synthesis Methods

The synthesis of 3-(2-Fluorophenyl)-1-morpholin-4-ylpropan-1-one involves the reaction of 2-fluoroacetophenone with morpholine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out at room temperature. The resulting product is then purified using techniques such as column chromatography or recrystallization.

properties

IUPAC Name

3-(2-fluorophenyl)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIWOVSLCGFNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-1-(morpholin-4-YL)propan-1-one

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